molecular formula C13H10Cl3NO3S B12267961 3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide

3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B12267961
M. Wt: 366.6 g/mol
InChI Key: CBOFJAFJXCJYJO-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups.

Properties

Molecular Formula

C13H10Cl3NO3S

Molecular Weight

366.6 g/mol

IUPAC Name

3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C13H10Cl3NO3S/c1-20-13-11(7-6-9(15)12(13)16)21(18,19)17-10-5-3-2-4-8(10)14/h2-7,17H,1H3

InChI Key

CBOFJAFJXCJYJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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